2-Fold Potency Gain Over D-Aspartyl Stereoisomer (Compound 13) Driven by L-Asp Substitution
In the seminal SAR study of sixteen lithocholic acid analogs, replacement of the D-aspartic acid moiety (Compound 13) with L-aspartic acid yielded alpha-2,3-sialyltransferase-IN-1 (Compound 17), which demonstrated a 2-fold improvement in inhibitory potency against rat liver α-2,3-ST [1]. This stereochemical optimization directly improved target engagement, as the flexible L-Asp side chain likely adopts a more favorable binding conformation within the enzyme active site compared to the D-Asp variant [1].
| Evidence Dimension | Inhibitory potency (IC50) against α-2,3-sialyltransferase |
|---|---|
| Target Compound Data | IC50 = 6 µM (Compound 17, L-Asp analog) |
| Comparator Or Baseline | IC50 = 12 µM (Compound 13, D-Asp analog) |
| Quantified Difference | 2-fold improvement (IC50 reduced from 12 µM to 6 µM) |
| Conditions | In vitro enzyme inhibition assay using rat liver α-2,3-ST (1 mU/µL) with modified disaccharide acceptor, monitored via RP-HPLC [1] |
Why This Matters
For researchers requiring maximum ST3Gal inhibition at the lowest possible concentration to avoid solubility or off-target effects in cellular assays, the 2-fold potency gain over the D-Asp stereoisomer is a critical selection criterion.
- [1] Chang KH, Lee L, Chen J, Li WS. Lithocholic acid analogues, new and potent alpha-2,3-sialyltransferase inhibitors. Chem Commun (Camb). 2006 Feb 14;(6):629-31. doi: 10.1039/b514915k. View Source
